molecular formula C11H8N4S B8382815 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine

5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B8382815
M. Wt: 228.28 g/mol
InChI Key: XFTGWBHRZDKODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919504B2

Procedure details

To (2S,3S)-2-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-3-(4-(trifluoromethyl)phenyl)butanoic acid (0.11 g, 0.23 mmol) in 3 mL of DMF was added EDCI (0.065 g, 0.34 mmol) and HOBt (0.062 g, 0.46 mmol). After 10 minutes, 5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine (0.057 g, 0.25 mmol) was added. 5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine was prepared as shown in Scheme 5 using isoquinoline-6-carboxylic acid, commercially available from AstaTech Product List (Order Number 62874), instead of 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid. The mixture was stirred for 12 hours. The solvent was removed under reduced pressure and the residue was taken up in 20 mL of EtOAc. The mixture was washed with aq NH4Cl (5 mL), water (5×5 mL), and brine (5 mL), then dried over MgSO4. The mixture was filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluting with a gradient from 0 to 2.5% MeOH in DCM) to provide tert-butyl (2S,3S)-4-(tert-butyldimethylsilyloxy)-1-(5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-ylamino)-1-oxo-3-(4-trifluoromethylphenyl)butan-2-ylcarbamate (0.086 g, 54%) as a yellow solid. 1H NMR (400 MHz, CD3OD): δ ppm 9.38 (s, 1H), 8.61-8.58 (m, 2H), 8.40 (d, J=8.9, 1H), 8.32 (d, 8.6 Hz, 1H), 8.06 (s, 1H), 8.04 (d, J=5.8 Hz, 1H), 7.70 (d, J=7.9 Hz, 2H), 7.61 (d, J=8.1 Hz, 2H), 5.01-4.95 (m, 1H), 4.11-3.96 (m, 2H), 3.62-3.55 (m, 1H), 1.38 (s, 9H), 0.87 (s, 9H), 0.02 (s, 3H), 0.00 (s, 3H). 1H not detected.
Name
(2S,3S)-2-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-3-(4-(trifluoromethyl)phenyl)butanoic acid
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.065 g
Type
reactant
Reaction Step One
Name
Quantity
0.062 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([C@@H:8]([C@@H:12]([C:22]1[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][CH:23]=1)[CH2:13][O:14][Si:15]([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16])[C:9]([OH:11])=O)=O)(C)(C)C.CC[N:34]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[CH:53]1[C:62]2[C:57](=[CH:58][C:59]([C:63]3[S:67][C:66]([NH2:68])=[N:65][N:64]=3)=[CH:60][CH:61]=2)[CH:56]=[CH:55][N:54]=1.[CH:69]1[C:78]2[C:73](=CC(C(O)=O)=C[CH:77]=2)C=CN=1.ClC1C=NC=C2SC([C:92]([OH:94])=[O:93])=CC=12>CN(C=O)C>[CH:53]1[C:62]2[C:57](=[CH:58][C:59]([C:63]3[S:67][C:66]([NH2:68])=[N:65][N:64]=3)=[CH:60][CH:61]=2)[CH:56]=[CH:55][N:54]=1.[Si:15]([O:14][CH2:13][C@@H:12]([C:22]1[CH:23]=[CH:24][C:25]([C:28]([F:30])([F:31])[F:29])=[CH:26][CH:27]=1)[C@H:8]([NH:34][C:92](=[O:93])[O:94][C:78]([CH3:77])([CH3:69])[CH3:73])[C:9]([NH:68][C:66]1[S:67][C:63]([C:59]2[CH:58]=[C:57]3[C:62](=[CH:61][CH:60]=2)[CH:53]=[N:54][CH:55]=[CH:56]3)=[N:64][N:65]=1)=[O:11])([C:18]([CH3:21])([CH3:19])[CH3:20])([CH3:16])[CH3:17]

Inputs

Step One
Name
(2S,3S)-2-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-3-(4-(trifluoromethyl)phenyl)butanoic acid
Quantity
0.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)[C@H](C(=O)O)[C@H](CO[Si](C)(C)C(C)(C)C)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.065 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.062 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.057 g
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C1=NN=C(S1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=CN=C1)SC(=C2)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The mixture was washed with aq NH4Cl (5 mL), water (5×5 mL), and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (
WASH
Type
WASH
Details
eluting with a gradient from 0 to 2.5% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)C1=NN=C(S1)N
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC[C@H]([C@@H](C(=O)NC=1SC(=NN1)C=1C=C2C=CN=CC2=CC1)NC(OC(C)(C)C)=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.086 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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